3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione; hydrochloride is a complex organic compound primarily studied for its potential applications in pharmacology. This compound is related to antipsychotic medications and is classified as a derivative of tetrahydropyrido[1,2-a][1,3,5]triazine. The presence of a fluorobenzoyl group suggests it may exhibit unique pharmacological properties.
The compound can be sourced from various chemical suppliers and is often categorized under antipsychotic drug research. It is identified by the CAS number 152542-00-2 and has a molecular formula of C23H28FN3O3 with a molecular weight of 413.49 g/mol. This compound serves as an impurity in the synthesis of other pharmaceutical agents, particularly those targeting mental health disorders .
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the piperidine ring followed by the introduction of the fluorobenzoyl moiety. The synthesis might utilize methods such as:
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and purity.
The molecular structure of 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione; hydrochloride can be represented using various chemical notation systems:
CC1=C(CCN2CCC(CC2)C(=O)c3ccc(F)cc3O)C(=O)N4CCCCC4=N1InChI=1S/C23H28FN3O3/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22(29)19-6-5-17(24)14-20(19)28/h5-6,14,16,28H,2-4,7-13H2,1H3This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior.
The compound may undergo several chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for modifying the compound for specific pharmacological applications.
While detailed mechanisms specific to this compound are under-researched, its structural similarities to known antipsychotics suggest it may interact with neurotransmitter systems in the brain. Potential mechanisms include:
Further studies are necessary to elucidate its precise mechanism of action.
Key physical and chemical properties of 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione; hydrochloride include:
These properties influence its behavior in biological systems and its suitability for various applications.
This compound is primarily used in research settings focused on:
Its unique structure presents opportunities for exploring novel therapeutic avenues within psychiatry and neurology .
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8